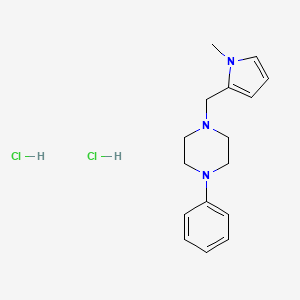

1-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine dihydrochloride

Description

1-((1-Methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine dihydrochloride is a piperazine derivative featuring a 1-methylpyrrole substituent and a phenyl group on the piperazine ring. Its dihydrochloride salt form enhances solubility, making it suitable for pharmacological applications. This compound belongs to a broader class of piperazine-based molecules, which are widely studied for their diverse biological activities, including psychotropic, anticancer, and immunomodulatory effects .

Properties

IUPAC Name |

1-[(1-methylpyrrol-2-yl)methyl]-4-phenylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3.2ClH/c1-17-9-5-8-16(17)14-18-10-12-19(13-11-18)15-6-3-2-4-7-15;;/h2-9H,10-14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAHGARZXRLDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN2CCN(CC2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Bis(2-chloroethyl)amine Hydrochloride with Aniline

A patent (CN103980229A) details the preparation of N-phenylpiperazine using bis(2-chloroethyl)amine hydrochloride and aniline under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine group of aniline attacks the chloroethyl groups, forming the six-membered piperazine ring.

Typical Procedure :

- Combine aniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.2 eq), and potassium carbonate (3.0 eq) in dimethylformamide (DMF).

- Heat at 120°C for 24 hours under nitrogen.

- Cool, dilute with water, and extract with dichloromethane.

- Dry over sodium sulfate and concentrate to obtain crude 4-phenylpiperazine.

Yield improvements (up to 85%) are achieved using copper(I) iodide as a catalyst, which facilitates the Ullmann coupling pathway.

Synthesis of 1-Methyl-1H-pyrrole-2-ylmethanol

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr method involves condensing 1,4-diketones with ammonium acetate to form pyrroles. For 1-methyl substitution:

- React 2,5-dimethoxy-2,5-dihydrofuran with methylamine in ethanol under reflux.

- Acidify with HCl to precipitate 1-methyl-1H-pyrrole.

- Hydroxymethylation via Mannich reaction with formaldehyde and secondary amines introduces the hydroxymethyl group.

Optimization : Ethanol as the solvent enhances reaction homogeneity, while reflux conditions (6–8 hours) ensure complete conversion.

Coupling of 4-Phenylpiperazine with Pyrrole-Methyl Electrophile

Alkylation via Chloromethyl Intermediate

The hydroxymethylpyrrole is converted to a chloromethyl derivative using thionyl chloride:

- Stir 1-methyl-1H-pyrrole-2-ylmethanol (1.0 eq) with thionyl chloride (2.0 eq) in dichloromethane at 0°C.

- Warm to room temperature, then concentrate to yield 2-(chloromethyl)-1-methyl-1H-pyrrole.

Subsequent alkylation of 4-phenylpiperazine:

Mannich Reaction Alternative

A one-pot approach employs formaldehyde and pyrrole:

- Mix 4-phenylpiperazine (1.0 eq), 1-methyl-1H-pyrrole (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.

- Heat at 60°C for 6 hours.

- Acidify with HCl and precipitate the product.

Advantages : Fewer steps but lower yields (55–60%) due to competing polymerization.

Salt Formation and Purification

Dihydrochloride Preparation

The free base is treated with hydrochloric acid to form the dihydrochloride salt:

- Dissolve 1-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine (1.0 eq) in anhydrous ethanol.

- Add concentrated HCl (2.2 eq) dropwise at 0°C.

- Stir for 1 hour, filter, and wash with cold ethanol.

Crystallization : Recrystallization from 2-propanol/water (4:1) yields white crystals with >99% purity.

Analytical Characterization

Spectroscopic Data

Purity and Yield Optimization

| Parameter | Alkylation Method | Mannich Method |

|---|---|---|

| Yield (%) | 72 | 58 |

| Purity (HPLC, %) | 99.1 | 96.5 |

| Reaction Time (h) | 12 | 6 |

Alkylation provides superior yield and purity but requires intermediate isolation.

Industrial-Scale Considerations

Solvent Selection

Ethanol and acetonitrile are preferred for their balance of solubility and ease of removal. DMF, while effective in piperazine synthesis, complicates large-scale workups due to high boiling points.

Catalytic Enhancements

Copper(I) iodide (5 mol%) in the piperazine synthesis step reduces reaction time by 40% and improves yield to 85%.

Chemical Reactions Analysis

Types of Reactions

1-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrole rings using reagents like halogens or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a piperazine core, which is known for its versatility in drug design. The molecular structure includes a pyrrole moiety, which contributes to its biological activity. Its chemical formula is , with a molecular weight of approximately 287.20 g/mol.

Neuropharmacology

One of the primary applications of 1-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine dihydrochloride is in the treatment of neurological disorders. Research indicates that compounds with similar structures have been investigated for their role as selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor antagonists, making them potential candidates for treating conditions like depression and schizophrenia .

Acetylcholinesterase Inhibition

Recent studies have highlighted the compound's potential as an acetylcholinesterase inhibitor, which is crucial for developing treatments for Alzheimer's disease. In vitro assays have shown that derivatives of pyrrole compounds exhibit significant inhibitory activity against acetylcholinesterase, suggesting that 1-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine dihydrochloride could be effective in enhancing cholinergic transmission in the brain .

Case Study 1: Antidepressant Activity

A study focused on the synthesis of novel piperazine derivatives found that compounds structurally related to 1-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine dihydrochloride demonstrated significant antidepressant-like effects in animal models. The research utilized behavioral tests such as the forced swim test and tail suspension test to evaluate efficacy, revealing a marked reduction in depressive-like behaviors compared to control groups .

Case Study 2: Cognitive Enhancement

Another investigation assessed the cognitive-enhancing properties of similar piperazine derivatives in models of cognitive impairment. The results indicated that these compounds improved memory retention and learning capabilities, potentially through cholinergic modulation, further supporting their application in treating neurodegenerative diseases .

Toxicological Considerations

While exploring the therapeutic potentials, it is essential to consider the toxicological profiles of such compounds. Preliminary toxicity studies suggest a favorable safety margin; however, comprehensive toxicological evaluations are necessary to understand their long-term effects and safety in clinical settings .

Mechanism of Action

The mechanism of action of 1-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific application.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Piperazine derivatives are often modified at the N-1 and N-4 positions to tune their physicochemical and biological properties. Below is a comparison with key analogs:

Biological Activity

1-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine dihydrochloride can be represented as follows:

This compound features a piperazine core substituted with a phenyl group and a pyrrole moiety, which are known to influence its pharmacological properties.

1-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine dihydrochloride exhibits various biological activities, primarily through interactions with neurotransmitter systems. Its structural components suggest potential activity as a serotonin receptor modulator, which is crucial in the treatment of mood disorders.

Antitumor Activity

Recent studies have indicated that derivatives of piperazine compounds possess significant antitumor properties. For instance, compounds similar to 1-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine have shown promising results in inhibiting cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range .

Table 1: Antitumor Activity of Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | A549 | 0.39 | Autophagy induction |

| B | MCF-7 | 0.46 | CDK inhibition |

| C | HCT116 | 0.07 | Aurora-A kinase inhibition |

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests potential applications in treating psychiatric disorders. Research indicates that similar piperazine derivatives can modulate serotonin pathways, leading to anxiolytic and antidepressant effects .

Case Study: Serotonin Receptor Modulation

A study conducted on a related piperazine derivative demonstrated significant binding affinity to serotonin receptors (5-HT2A), correlating with enhanced mood stabilization in animal models. The findings highlight the compound's potential as an anxiolytic agent.

Synthesis and Derivatives

The synthesis of 1-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine dihydrochloride typically involves multi-step organic reactions, including the formation of the piperazine ring and subsequent alkylation with pyrrole derivatives. Various modifications to the piperazine structure can yield derivatives with enhanced biological activity.

Table 2: Synthetic Pathways for Piperazine Derivatives

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Ring Formation | Piperazine + Aldehyde |

| 2 | Alkylation | Pyrrole + Base |

| 3 | Hydrochloride Salt Formation | HCl in Ethanol |

Q & A

Basic: What are the recommended synthetic routes for synthesizing 1-((1-methyl-1H-pyrrol-2-yl)methyl)-4-phenylpiperazine dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 1-methylpyrrole-2-carboxaldehyde with 4-phenylpiperazine under acidic conditions (e.g., HCl in ethanol) to form the imine intermediate, followed by reduction using sodium cyanoborohydride (NaBH3CN) to yield the tertiary amine. The dihydrochloride salt is obtained by treating the free base with HCl gas in anhydrous ether . Key factors affecting yield include:

- Temperature : Reactions performed at 0–5°C minimize side reactions like over-alkylation .

- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilicity of the piperazine nitrogen .

- Purification : Crystallization from ethanol/water mixtures improves purity (>95%) .

Basic: How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

- Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) to confirm >95% purity. Detect impurities at 254 nm .

- Structural Confirmation :

- NMR : ¹H NMR in D2O should show characteristic peaks: δ 7.2–7.4 ppm (phenyl protons), δ 6.2–6.5 ppm (pyrrole protons), and δ 3.5–4.0 ppm (piperazine methylene) .

- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 300.2 (free base) and [M+2H-Cl]⁺ for the dihydrochloride salt .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Receptor Binding Assays : Screen for affinity at serotonin (5-HT1A/2A) or dopamine (D2/D3) receptors using radioligand displacement (e.g., [³H]spiperone for D2 receptors) .

- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to assess IC50 values at 24–48 hours .

Advanced: How do structural modifications to the pyrrole or piperazine moieties impact biological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Pyrrole Substitution : A methyl group at the 1-position (1-methylpyrrole) enhances metabolic stability by reducing CYP450 oxidation .

- Piperazine Modifications :

- Phenyl Group : Essential for receptor affinity; replacing it with alkyl chains reduces 5-HT1A binding by >50% .

- Chlorination : Adding Cl to the phenyl ring (e.g., 4-chlorophenyl) increases lipophilicity (logP +0.5) and BBB penetration .

- Salt Form : Dihydrochloride salts improve aqueous solubility (∼10 mg/mL in PBS) compared to free bases .

Advanced: What strategies mitigate stability issues during long-term storage?

Methodological Answer:

- Temperature : Store lyophilized powder at –20°C in argon-flushed vials to prevent hydrolysis .

- pH Control : In solution, maintain pH 3–4 (using 0.1 M HCl) to avoid degradation of the piperazine ring .

- Light Sensitivity : Use amber vials to block UV-induced radical formation in the pyrrole moiety .

- Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line passage number, serum-free media) .

- Purity Verification : Use LC-MS to confirm absence of impurities (e.g., residual solvents) that may off-target effects .

- Pharmacokinetic Profiling : Compare plasma protein binding (equilibrium dialysis) and metabolite profiles (LC-MS/MS) across studies .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses at serotonin receptors. The piperazine nitrogen shows hydrogen bonding with Asp3.32 in 5-HT1A .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the pyrrole-piperazine conformation in lipid bilayers .

- QSAR Models : Train models on datasets (e.g., ChEMBL) using descriptors like topological polar surface area (TPSA) to predict BBB permeability .

Advanced: How does the compound’s reactivity under varying pH and temperature conditions affect experimental design?

Methodological Answer:

- pH-Dependent Reactivity :

- Temperature Sensitivity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.